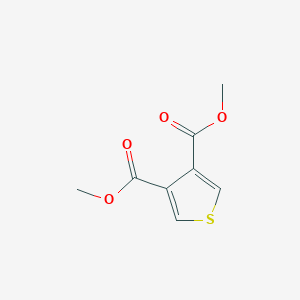

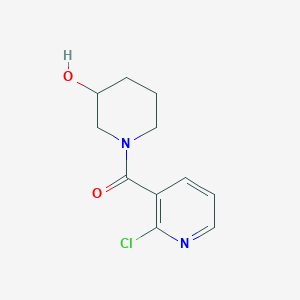

![molecular formula C13H18ClNO3 B1427351 [1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester CAS No. 926643-26-7](/img/structure/B1427351.png)

[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester

Descripción general

Descripción

“[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester” is a carbamate ester . Carbamate esters are derived from carbamic acid and are used in a wide range of applications, including as insecticides and pharmaceuticals .

Synthesis Analysis

The synthesis of carbamate esters like “[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester” typically involves the reaction of an amine with carbon dioxide to form a carbamic acid, which can then be esterified . A specific synthesis method for this compound is not available in the retrieved information.Aplicaciones Científicas De Investigación

Synthesis and Chemistry

- The compound has been involved in diastereoselective intramolecular α-amidoalkylation reactions, contributing to the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines (Garcia et al., 2006).

- It plays a role in the synthesis of oxazolidinones and in exploring the properties of chiral auxiliaries (Brenner et al., 2003).

- Involved in the hydrolytic degradation process of certain herbicides, demonstrating its utility in understanding chemical pathways (Bergon et al., 1987).

Crystallographic and Material Studies

- The compound's crystallographic properties have been analyzed, including its non-planar conformation and intermolecular interactions, which are essential for material science applications (Kant et al., 2015).

- It is also used in the field of polymer science, particularly in the modification of polymer films for bioconjugation (Duvigneau et al., 2008).

Catalysis and Reaction Mechanisms

- The compound is relevant in studies of hydrogenation reactions, illustrating its role in understanding and improving catalytic processes (Smith et al., 2001).

- Its utility in investigating reaction mechanisms, particularly in the field of organic chemistry, is significant. This includes studies on the deprotection of tert-butyl carbamates, esters, and ethers (Li et al., 2006).

Pharmaceutical Intermediates

- It serves as an intermediate in the synthesis of pharmaceutical compounds, demonstrating its importance in drug development (Pollet et al., 2009).

- The compound is used in chemoenzymatic synthesis processes, which are critical for the production of chiral pharmaceutical ingredients (Wolberg et al., 2008).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives, which share structural similarities, are known to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Indole derivatives are known to impact a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

Similar compounds are known to have high gi absorption and permeability across the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.

Result of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

tert-butyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYMATJMMKRYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

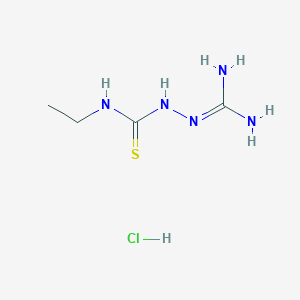

![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)

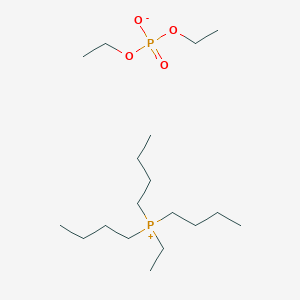

![2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1427280.png)

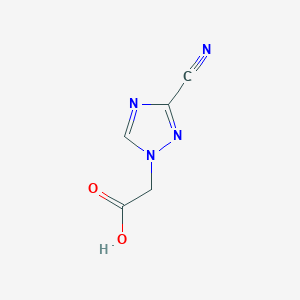

![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate](/img/structure/B1427283.png)

![6-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427284.png)

![2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B1427286.png)

![2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid](/img/structure/B1427287.png)